![molecular formula C15H7BrN2O2 B2813729 8-Bromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-05-5](/img/structure/B2813729.png)

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Descripción general

Descripción

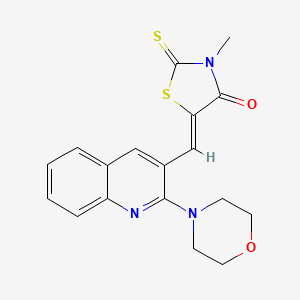

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic organic compound . It has a molecular weight of 327.14 . The IUPAC name for this compound is 8-bromoindolo[2,1-b]quinazoline-6,12-dione .

Molecular Structure Analysis

The InChI code for 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a solid at room temperature . It should be stored at 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Spiro-Pyrrolizine and Pyrrolidine Derivatives

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is used in the synthesis of Spiro-Pyrrolizine and Pyrrolidine derivatives . These compounds are created through a multicomponent reaction of 2-(8-bromo-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene) malononitrile and azomethine ylides formed from substituted aldehyde and α-amino acids .

Anti-bacterial Activity

The Spiro-Pyrrolizine and Pyrrolidine derivatives synthesized using 8-Bromoindolo[2,1-b]quinazoline-6,12-dione have shown promising anti-bacterial activities .

Anti-fungal Activity

These derivatives also exhibit anti-fungal properties, making them useful in the development of new anti-fungal treatments .

Anti-mycobacterial Activity

The compounds have demonstrated anti-mycobacterial activities, indicating potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Synthesis of Dispiroimidazolidine-Pyrrolizine/Pyrrolidine Derivatives

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is also used in the synthesis of Dispiroimidazolidine-Pyrrolizine/pyrrolidine derivatives via a 3 component 1,3-Dipolar cyclo-addition reaction .

Anti-cancer Activity

The Dispiroimidazolidine-Pyrrolizine/pyrrolidine derivatives synthesized using 8-Bromoindolo[2,1-b]quinazoline-6,12-dione have shown anti-cancer activity against MCF-7 human breast cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

8-bromoindolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPHXCCBDRGBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoindolo[2,1-b]quinazoline-6,12-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)

![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2813669.png)